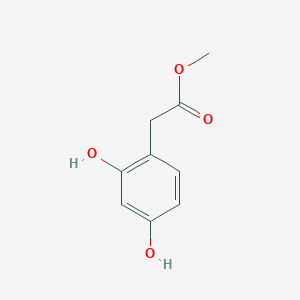

Methyl 2-(2,4-dihydroxyphenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,4-dihydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5,10-11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSXHUOFRDFPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4070667 | |

| Record name | Benzeneacetic acid, 2,4-dihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4070667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67828-42-6 | |

| Record name | (2,4-Hydroxyphenyl)acetic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67828-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 2,4-dihydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067828426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 2,4-dihydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 2,4-dihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4070667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4-dihydroxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 2-(2,4-dihydroxyphenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester naturally found in the seeds of Nigella damascena.[1] This compound and its parent acid, 2,4-dihydroxyphenylacetic acid, are of interest to researchers in various fields, including natural product chemistry and drug discovery, due to their potential biological activities. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, including detailed experimental protocols and relevant data. The synthesis involves a multi-step process starting from commercially available precursors to first produce 2,4-dihydroxyphenylacetic acid, which is then esterified to yield the final product.

I. Synthesis of 2,4-dihydroxyphenylacetic Acid

The synthesis of the precursor acid, 2,4-dihydroxyphenylacetic acid, can be achieved through a multi-step route starting from m-bromophenol and glyoxylic acid. This process involves a condensation reaction, followed by reduction and a bromine hydroxylation reaction. A patented method provides specific details for this synthesis.[2]

Logical Workflow for the Synthesis of 2,4-dihydroxyphenylacetic Acid

References

Methyl 2-(2,4-dihydroxyphenyl)acetate: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester with documented phytotoxic properties. This technical guide provides an in-depth overview of its primary natural source, a detailed, generalized protocol for its isolation, and an exploration of its potential biological activities. The information is tailored for researchers in natural product chemistry, pharmacology, and drug development, with a focus on structured data presentation and methodological detail.

Natural Source

The primary documented natural source of this compound is the seeds of Nigella damascena L., commonly known as love-in-a-mist, a flowering plant belonging to the family Ranunculaceae.[1][2] This compound is one of several phenolic derivatives that have been isolated from this plant species.[3] While other phytochemicals such as alkaloids, flavonoids, and terpenoids are also present in Nigella species, this compound is a notable constituent of N. damascena.

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are summarized in the table below. This data is critical for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₄ | [1][4] |

| Molecular Weight | 182.17 g/mol | [4] |

| CAS Number | 67828-42-6 | [4] |

| Appearance | Off-white to gray solid | [4] |

| Purity (HPLC) | ≥ 98.08% | [4] |

| ¹H NMR Spectrum | Consistent with structure | [4] |

| Mass Spectrometry (MS) | Consistent with structure | [4] |

Experimental Protocols: Isolation and Purification

While the seminal paper by Fico et al. outlines the isolation of this compound from Nigella damascena seeds, a detailed, universally applicable protocol for the extraction of phenolic esters from plant material is presented below. This methodology is based on standard phytochemistry laboratory practices.

General Extraction and Fractionation Workflow

Detailed Methodology

-

Plant Material Preparation:

-

Obtain dried seeds of Nigella damascena.

-

Grind the seeds into a fine powder using a laboratory mill.

-

-

Extraction:

-

Macerate the powdered seeds in methanol (e.g., 1:10 w/v) at room temperature for 48-72 hours with occasional agitation.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine the methanolic filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude methanolic extract.

-

-

Fractionation:

-

Suspend the crude extract in a mixture of distilled water and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar constituents.

-

Separate the aqueous layer and subsequently partition it with a solvent of intermediate polarity, such as ethyl acetate.

-

Collect the ethyl acetate fraction, which is expected to be enriched with phenolic compounds, and concentrate it in vacuo.

-

-

Chromatographic Purification:

-

Subject the concentrated ethyl acetate fraction to column chromatography on a silica (B1680970) gel (60-120 mesh) column.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation process using Thin Layer Chromatography (TLC) with a suitable mobile phase. Visualize the spots under UV light (254 nm and 365 nm) and/or by using a suitable staining reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions containing the compound of interest based on the TLC profiles.

-

-

Final Purification and Characterization:

-

Subject the pooled fractions to further purification, if necessary, using preparative High-Performance Liquid Chromatography (HPLC).

-

Obtain the purified this compound and confirm its identity and purity using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Biological Activity and Potential Signaling Pathways

This compound is reported to have selective phytotoxic effects. While the specific molecular targets and signaling pathways for this compound have not been fully elucidated, studies on structurally similar compounds, such as Methyl 4-hydroxyphenylacetate, suggest a potential mechanism of action involving the disruption of key physiological processes in plants.

Hypothetical Phytotoxic Mechanism

The phytotoxicity may be attributed to a multi-faceted attack on plant cellular functions, primarily targeting photosynthesis and hormonal balance. The proposed mechanism involves:

-

Inhibition of Photosynthesis: The compound may interfere with the photosynthetic electron transport chain or damage chloroplast integrity, leading to a reduction in CO₂ assimilation.

-

Induction of Oxidative Stress: Interference with photosynthesis can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and cellular damage.

-

Disruption of Stomatal Function: The compound may induce stomatal closure, reducing transpiration and gas exchange, further impairing photosynthesis.

-

Hormonal Imbalance: It could potentially alter the levels of key phytohormones, such as abscisic acid (ABA), auxins (e.g., IAA), and gibberellins (B7789140) (GA), leading to a collapse of metabolic regulation.

Proposed Signaling Pathway Diagram

Conclusion and Future Directions

This compound, isolated from the seeds of Nigella damascena, represents an interesting natural product with potential applications, particularly in the development of bio-herbicides. This guide provides a foundational understanding of its natural origin and a framework for its isolation and purification. Further research is warranted to elucidate the precise molecular targets and signaling pathways underlying its phytotoxic activity. Such studies will be invaluable for a comprehensive assessment of its potential in agricultural and biotechnological applications. Elucidating its specific mechanism of action could also open avenues for its investigation in other biological systems.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-(2,4-dihydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2,4-dihydroxyphenyl)acetate, with the CAS number 67828-42-6, is a phenolic ester that has garnered interest due to its biological activities, including selective phytotoxic effects.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available data and established scientific principles. While experimental data for some properties of this specific compound are limited, this guide consolidates known information and provides context through related compounds and general experimental methodologies.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Methyl 2,4-dihydroxyphenylacetate |

| CAS Number | 67828-42-6 |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.18 g/mol |

| Chemical Structure |  |

Physical Properties

General Properties

| Property | Value | Source |

| Appearance | Off-white to gray solid | MedChemExpress |

Melting and Boiling Points

Experimental determination of the melting and boiling points for this compound has not been widely reported. A safety data sheet for the compound explicitly states "no data available" for these properties.

| Compound | Melting Point (°C) | Boiling Point (°C) |

| This compound | Data not available | Data not available |

| 2,4-Dihydroxyphenylacetic acid (parent acid) | 148-151 | Data not available |

Solubility

| Solvent | Solubility | Notes | Source |

| DMSO | ≥ 36.44 mg/mL | MedChemExpress | |

| Water | Data not available | ||

| Methanol (B129727) | Data not available | ||

| Ethanol | Data not available |

pKa

The acid dissociation constant (pKa) for this compound has not been experimentally determined. The pKa values for the parent acid, 2,4-dihydroxyphenylacetic acid, are provided below as a reference for the acidity of the phenolic hydroxyl groups.

| Compound | pKa1 | pKa2 |

| 2,4-Dihydroxyphenylacetic acid | ~4.5 (carboxylic acid) | ~8.5 (phenolic OH) |

Chemical Properties and Reactivity

This compound is a phenolic ester. Its chemical reactivity is dictated by the presence of the ester functional group, the aromatic ring, and the two hydroxyl groups.

-

Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield 2,4-dihydroxyphenylacetic acid and methanol.

-

Phenolic Hydroxyl Groups: The hydroxyl groups on the aromatic ring can undergo reactions typical of phenols, such as etherification, esterification, and electrophilic aromatic substitution. These groups also contribute to the antioxidant properties of the molecule.

-

Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, with the hydroxyl groups acting as activating, ortho-, para-directing substituents.

Spectral Data

While a Certificate of Analysis from a commercial supplier indicates that the 1H NMR and Mass Spectrum are "Consistent with structure," publicly available, detailed spectral data for this compound is scarce. The following represents expected spectral characteristics based on its structure.

1H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | s | 3H | -OCH₃ |

| ~3.5 | s | 2H | -CH₂- |

| ~6.3-6.4 | m | 2H | Aromatic H |

| ~6.9 | d | 1H | Aromatic H |

| ~8.5-9.5 | br s | 2H | -OH |

13C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~172 | C=O (ester) |

| ~156-158 | Aromatic C-OH |

| ~130 | Aromatic C-H |

| ~115-120 | Aromatic C-H |

| ~103-107 | Aromatic C-H |

| ~52 | -OCH₃ |

| ~40 | -CH₂- |

FT-IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| 3500-3200 (broad) | O-H stretch (phenolic) |

| 3050-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| 1600, 1500, 1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 182 | [M]⁺ (Molecular ion) |

| 151 | [M - OCH₃]⁺ |

| 123 | [M - COOCH₃]⁺ |

| 107 | [HO-C₆H₄-CH₂]⁺ |

Experimental Protocols

Detailed, validated experimental protocols for the characterization of this compound are not widely published. The following sections describe general methodologies that are applicable for its synthesis and the determination of its key properties.

Synthesis: Esterification of 2,4-Dihydroxyphenylacetic Acid

A plausible method for the synthesis of this compound is the Fischer esterification of 2,4-dihydroxyphenylacetic acid.

Materials:

-

2,4-Dihydroxyphenylacetic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 2,4-dihydroxyphenylacetic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus). A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded as the melting point.

Spectroscopic Analysis

-

NMR Spectroscopy: 1H and 13C NMR spectra can be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

FT-IR Spectroscopy: An FT-IR spectrum can be obtained using a Fourier-transform infrared spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Mass spectra can be acquired using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with a mass analyzer.

Biological Activity: Phytotoxicity

This compound has been reported to exhibit selective phytotoxic effects.[1] Phenolic compounds, in general, can exert phytotoxicity through various mechanisms, including:

-

Inhibition of Photosynthesis: Interference with electron transport in photosystems I and II.

-

Disruption of Cell Membranes: Increasing membrane permeability, leading to leakage of cellular contents.

-

Inhibition of Enzyme Activity: Binding to and inactivating key enzymes involved in plant metabolism.

-

Generation of Reactive Oxygen Species (ROS): Leading to oxidative stress and cellular damage.

-

Interference with Plant Hormones: Affecting the synthesis, transport, or signaling of plant hormones like auxins.

The specific mechanism of action for this compound has not been elucidated in detail.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

General Mechanism of Phenolic Phytotoxicity

Caption: General mechanisms of phytotoxicity by phenolic compounds.

Conclusion

This compound is a molecule of interest with potential applications stemming from its biological activity. This guide has compiled the available physical and chemical data, highlighting areas where experimental information is currently lacking. The provided experimental protocols and predicted spectral data serve as a valuable resource for researchers working with this compound. Further studies are warranted to fully characterize its properties and elucidate the precise mechanisms underlying its phytotoxic effects.

References

Spectroscopic and Biological Insights into Methyl 2,4-dihydroxyphenylacetate (CAS 67828-42-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 2,4-dihydroxyphenylacetate (CAS 67828-42-6), a phenolic ester with potential biological activities. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules to predict its spectroscopic characteristics. Detailed experimental protocols for the spectroscopic analysis of phenolic compounds are provided, alongside a hypothesized signaling pathway based on the known activity of a similar molecule. This document aims to serve as a valuable resource for researchers interested in the analysis and potential therapeutic applications of Methyl 2,4-dihydroxyphenylacetate.

Chemical Structure and Properties

Chemical Name: Methyl 2,4-dihydroxyphenylacetate CAS Number: 67828-42-6 Molecular Formula: C₉H₁₀O₄ Molecular Weight: 182.17 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 2,4-dihydroxyphenylacetate based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.60 | s | 2H | -CH₂- |

| ~3.70 | s | 3H | -OCH₃ |

| ~6.30 | d | 1H | Ar-H |

| ~6.40 | dd | 1H | Ar-H |

| ~6.90 | d | 1H | Ar-H |

| ~9.60 | s | 1H | Ar-OH |

| ~10.20 | s | 1H | Ar-OH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~40 | -CH₂- |

| ~52 | -OCH₃ |

| ~103 | Ar-C |

| ~107 | Ar-C |

| ~115 | Ar-C (quaternary) |

| ~130 | Ar-C |

| ~157 | Ar-C (quaternary) |

| ~160 | Ar-C (quaternary) |

| ~172 | C=O |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (phenolic) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1735-1715 | Strong | C=O stretch (ester) |

| 1620-1580 | Medium | C=C stretch (aromatic) |

| 1250-1150 | Strong | C-O stretch (ester and phenol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 182 | Moderate | [M]⁺ |

| 151 | High | [M - OCH₃]⁺ |

| 123 | High | [M - COOCH₃]⁺ |

| 107 | Moderate | [C₇H₇O]⁺ |

| 94 | Moderate | [C₆H₆O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for Methyl 2,4-dihydroxyphenylacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of Methyl 2,4-dihydroxyphenylacetate in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum should be collected before running the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation:

-

A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

-

Direct infusion or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

EI-MS Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 200-250 °C.

Hypothesized Biological Activity and Signaling Pathway

While no direct studies on the signaling pathways affected by Methyl 2,4-dihydroxyphenylacetate were found, a structurally similar compound, Methyl 3,4-dihydroxybenzoate, has been shown to activate the Nrf2 antioxidant pathway[1][2]. The Nrf2 pathway is a key regulator of cellular defense against oxidative stress[3][4]. Based on this, we hypothesize a potential mechanism of action for Methyl 2,4-dihydroxyphenylacetate.

Hypothesized Signaling Pathway: Nrf2 Activation

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to an activator, such as potentially Methyl 2,4-dihydroxyphenylacetate, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and subsequent translation into protective proteins.

Caption: Hypothesized Nrf2 activation pathway by Methyl 2,4-dihydroxyphenylacetate.

Experimental Workflow for Spectroscopic Analysis

The logical workflow for the comprehensive spectroscopic analysis of Methyl 2,4-dihydroxyphenylacetate is outlined below.

Caption: Workflow for spectroscopic analysis of Methyl 2,4-dihydroxyphenylacetate.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of Methyl 2,4-dihydroxyphenylacetate (CAS 67828-42-6). While direct experimental data is limited, the predicted spectra and detailed experimental protocols offer a robust starting point for researchers. The hypothesized involvement in the Nrf2 antioxidant pathway, based on a structurally similar compound, opens avenues for further investigation into its potential therapeutic applications. Future studies should focus on acquiring experimental spectroscopic data for this compound and validating its biological activity and mechanism of action.

References

- 1. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nrf2 Pathway and Oxidative Stress as a Common Target for Treatment of Diabetes and Its Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(2,4-dihydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester naturally occurring in the seeds of Nigella damascena.[1] This compound has garnered interest for its selective phytotoxic effects, suggesting its potential as a natural herbicide. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and known biological activities. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also outlines general methodologies for its synthesis and analysis, and proposes a putative mechanism for its phytotoxic action based on established principles of allelopathy.

Molecular Structure and Identification

This compound possesses a core structure of a phenylacetate (B1230308) group substituted with two hydroxyl groups at positions 2 and 4 of the phenyl ring.

Chemical Structure:

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 67828-42-6 |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Appearance | Off-white to gray solid |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available. The following table summarizes the known information.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | 100 mg/mL in DMSO (requires sonication) | [1] |

| pKa | Data not available | - |

Spectroscopic Data

While a certificate of analysis from a commercial supplier indicates that the ¹H NMR and mass spectra are "consistent with structure," the detailed spectral data is not publicly available.[2] This section provides predicted spectral characteristics based on the compound's structure.

3.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester. The chemical shifts of the aromatic protons will be influenced by the electron-donating hydroxyl groups and the electron-withdrawing acetyl group.

3.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be characteristic of the aromatic carbons, the carbonyl carbon of the ester, the methylene carbon, and the methoxy (B1213986) carbon.

3.3. Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M+) at m/z 182. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and potentially fragmentation of the aromatic ring.

Experimental Protocols

4.1. Synthesis

A detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, a plausible synthetic route can be devised based on the synthesis of its parent acid, 2,4-dihydroxyphenylacetic acid.

Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Protocol:

-

Step 1: Synthesis of 2,4-Dihydroxyphenylacetic Acid: This step is based on a patented method.[3]

-

A condensation reaction is carried out between m-bromophenol and glyoxylic acid in an alkaline solution.

-

The reaction mixture is acidified with concentrated hydrochloric acid.

-

The product, 2-bromo-4-hydroxymandelic acid, is extracted with ethyl acetate.

-

The intermediate undergoes bromine hydroxylation in the presence of a catalyst (e.g., copper salts) under alkaline conditions to yield 2,4-dihydroxyphenylacetic acid.[3]

-

-

Step 2: Fischer Esterification:

-

2,4-dihydroxyphenylacetic acid is dissolved in an excess of methanol.

-

A catalytic amount of a strong acid, such as sulfuric acid, is added.

-

The mixture is refluxed until the reaction is complete (monitored by TLC).

-

The excess methanol is removed under reduced pressure.

-

The residue is neutralized and extracted with an organic solvent.

-

The final product is purified by column chromatography.

-

4.2. Isolation from Nigella damascena

While it is known that this compound is isolated from Nigella damascena seeds, a specific, detailed protocol is not available in the searched literature. A general procedure for the isolation of natural products from plant material would involve the following steps:

General Isolation Workflow:

Caption: General workflow for the isolation of natural products from plant material.

Biological Activity and Mechanism of Action

This compound is reported to have selective phytotoxic effects .[1] This suggests it acts as an allelochemical, a compound released by a plant that affects the growth of other plants. The precise molecular mechanism of this phytotoxicity has not been elucidated for this specific compound. However, the general mechanisms of phytotoxic allelochemicals can be illustrated.

Putative Signaling Pathway for Phytotoxicity:

Caption: Generalized signaling pathways for phytotoxic allelochemicals.

The phytotoxic activity of this compound could be attributed to one or more of the following mechanisms:

-

Disruption of cell membranes: Affecting membrane permeability and integrity.

-

Inhibition of photosynthesis and respiration: By interfering with the electron transport chain.

-

Generation of reactive oxygen species (ROS): Leading to oxidative stress and cellular damage.

-

Inhibition of nutrient uptake: By affecting ion channels and transporters.

-

Enzyme inhibition: Targeting key enzymes involved in metabolic pathways.

-

Disruption of hormonal balance: Affecting the synthesis or signaling of plant hormones.

Further research is required to determine the specific molecular targets and signaling pathways affected by this compound in susceptible plant species.

Conclusion

This compound is a natural product with potential applications in agriculture as a bioherbicide. While its basic chemical identity is established, there is a notable lack of comprehensive, publicly available data regarding its detailed physicochemical properties, spectroscopic characterization, and specific mechanism of action. The information and proposed methodologies presented in this guide are intended to serve as a foundation for researchers and scientists to further investigate this promising compound and unlock its full potential in drug development and other scientific applications.

References

Unveiling the Phytotoxic Potential of Methyl 2-(2,4-dihydroxyphenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester identified and isolated from the seeds of Nigella damascena.[1] While noted for its selective phytotoxic effects, detailed public-domain data on its specific biological activity and mechanism of action remain scarce.[1] This technical guide provides a comprehensive framework for researchers interested in exploring the phytotoxic properties of this compound. It synthesizes the known effects of structurally related phenolic compounds, outlines detailed experimental protocols for phytotoxicity assessment, and presents a logical workflow for investigation. The information herein is designed to serve as a foundational resource for initiating research into the potential of this compound as a novel herbicidal agent.

Introduction

Allelopathy, the chemical interaction between plants, is mediated by the release of secondary metabolites known as allelochemicals.[2][3] These compounds can have significant inhibitory or stimulatory effects on the germination, growth, and development of neighboring plants.[2] Phenolic compounds, arising from the shikimic and acetic acid pathways, are a major class of allelochemicals and are recognized for their phytotoxic properties.[3][4] Their diverse structures and modes of action make them a promising source for the development of new, environmentally-benign herbicides.[3][4]

This compound, a phenolic ester from Nigella damascena, falls into this category of compounds with potential herbicidal activity.[1] Understanding its specific phytotoxic effects requires rigorous biological evaluation. This guide provides the necessary context and methodologies for such an investigation.

Potential Mechanisms of Phytotoxic Action of Phenolic Compounds

While the specific mechanism for this compound is yet to be determined, phenolic allelochemicals are known to exert their effects through various modes of action.[2][3][5] These potential mechanisms provide a basis for designing targeted mechanistic studies.

-

Disruption of Membrane Permeability: Phenolic compounds can alter the integrity and fluidity of cell membranes, leading to increased permeability.[2][3] This disrupts ion gradients, nutrient uptake, and overall cellular homeostasis.

-

Inhibition of Photosynthesis and Respiration: Many phenolics can interfere with key metabolic processes. They may inhibit the electron transport chain in both photosynthesis and mitochondrial respiration, thereby reducing ATP synthesis and overall energy availability for the plant.[2][5]

-

Enzyme Inhibition: Allelochemicals can inhibit the activity of various enzymes crucial for plant growth and development.[2][3]

-

Interference with Cell Division and Elongation: Phenolic compounds have been shown to inhibit cell division and elongation in roots and shoots, leading to stunted growth.[3]

-

Alteration of Protein Synthesis and Phytohormone Activity: Some allelochemicals can interfere with protein synthesis and disrupt the balance of plant hormones, leading to abnormal growth and development.[2][5]

Quantitative Phytotoxicity Data of Structurally Related Phenolic Esters

Direct quantitative data for the phytotoxic effects of this compound is not currently available in the public domain. However, data from other phenolic esters and related compounds can provide a reference for expected activity levels and inform concentration ranges for initial screening.

Table 1: Phytotoxic Activity of Selected Phenolic Esters and Related Compounds

| Compound | Target Species | Bioassay | Endpoint | Result (IC50) | Reference |

| Ferulic acid ethyl ester | Digitaria sanguinalis | Seedling Growth | Growth Inhibition | 90.13 mg/L | [6] |

| Ferulic acid ethyl ester | Portulaca oleracea | Seedling Growth | Growth Inhibition | 155.86 mg/L | [6] |

| Ferulic acid ethyl ester | Descurainia sophia | Seedling Growth | Growth Inhibition | 281.53 mg/L | [6] |

| Hofmeisterin (2'-(2''-hydroxy-4''-methylphenyl)-2'-oxoethyl acetate) | Amaranthus hypochondriacus | Radicle Growth | Growth Inhibition | 3.2 x 10⁻⁴ M | [7] |

| 2,4-D ethylhexyl ester | Skeletonema costatum (Algae) | Acute Toxicity | Growth Inhibition | 0.23 mg ai/L (EC50) | [8] |

| 2,4-D ethylhexyl ester | Lemna gibba | Acute Toxicity | Growth Inhibition | 0.5 mg/L (14-day EC50) | [8] |

Note: IC50 is the concentration that causes 50% inhibition. EC50 is the concentration that causes a 50% effect.

Detailed Experimental Protocols

Standardized bioassays are crucial for determining the phytotoxic potential of a compound.[9][10][11] The following are detailed protocols for seed germination and seedling growth inhibition assays, which are common primary screens for allelochemicals.

Seed Germination Inhibition Assay

This assay assesses the effect of the test compound on the germination of seeds.

Materials:

-

Petri dishes (9 cm diameter)

-

Filter paper (e.g., Whatman No. 1)

-

Test seeds of selected monocot and dicot species (e.g., Lactuca sativa, Lepidium sativum, Triticum aestivum, Lolium multiflorum)

-

This compound

-

Solvent (e.g., acetone, methanol, or DMSO)

-

Distilled water

-

Incubator or growth chamber

-

Forceps

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM) in distilled water. The final solvent concentration in the test solutions should be minimal (typically ≤ 0.5%) and a solvent control must be included. A negative control with only distilled water is also essential.

-

Assay Setup: Place two layers of filter paper in each sterile Petri dish.

-

Application of Test Compound: Add a defined volume (e.g., 5 mL) of each test solution, solvent control, or distilled water to the filter paper in the respective Petri dishes, ensuring the paper is uniformly moistened.

-

Seed Plating: Place a predetermined number of seeds (e.g., 25 or 50) on the moistened filter paper in each Petri dish using forceps.

-

Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in an incubator or growth chamber under controlled conditions (e.g., 25 ± 1°C, with a 12h/12h light/dark cycle or in complete darkness, depending on the requirements of the test species).

-

Data Collection: After a specified period (e.g., 72 hours or until germination in the control group is >90%), count the number of germinated seeds. A seed is considered germinated when the radicle has emerged to a certain length (e.g., ≥ 2 mm).

-

Data Analysis: Calculate the germination percentage for each treatment. The results can be expressed as a percentage of the control. Calculate the IC50 value for germination inhibition.

Seedling Growth (Radicle and Hypocotyl) Inhibition Assay

This assay evaluates the effect of the test compound on the early growth of seedlings.

Materials:

-

Same as for the Seed Germination Inhibition Assay.

Procedure:

-

Follow steps 1-5 of the Seed Germination Inhibition Assay protocol.

-

Data Collection: After a longer incubation period (e.g., 5-7 days), carefully remove the seedlings from the Petri dishes.

-

Measure the length of the radicle (root) and hypocotyl/coleoptile (shoot) of each seedling using a ruler or digital calipers.

-

Data Analysis: Calculate the average radicle and hypocotyl/coleoptile length for each treatment. Express the results as a percentage of the control. Calculate the IC50 values for radicle and hypocotyl/coleoptile growth inhibition.

Visualizing the Investigative Workflow and Potential Mechanisms

Experimental Workflow

The following diagram illustrates a generalized workflow for the investigation of the phytotoxic effects of a natural compound like this compound.

Caption: A generalized workflow for investigating the phytotoxic effects of a compound.

Potential Signaling Pathway Interference by Phenolic Allelochemicals

While a specific pathway for this compound is unknown, phenolic compounds are known to induce oxidative stress, which is a central component of their phytotoxic action. The diagram below illustrates a simplified, hypothetical signaling cascade initiated by a phenolic allelochemical.

Caption: A potential signaling pathway for phenolic allelochemical-induced phytotoxicity.

Conclusion and Future Directions

This compound represents an understudied natural product with cited selective phytotoxic effects. This guide provides the foundational knowledge and detailed methodologies necessary to initiate a thorough investigation into its herbicidal potential. Future research should focus on performing the outlined bioassays to generate quantitative data on its efficacy against a panel of weed and crop species. Subsequent studies should aim to elucidate its specific mechanism of action, which could reveal novel molecular targets for herbicide development. The exploration of this and other natural compounds is a critical step towards developing more sustainable and effective weed management strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenolics and Plant Allelopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenolics and plant allelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN106565469A - Efficient herbicidal activity of ethyl 4-hydroxy-3-methoxycinnamate - Google Patents [patents.google.com]

- 7. Phytotoxins from Hofmeisteria schaffneri: isolation and synthesis of 2'-(2' '-hydroxy-4' '-methylphenyl)-2'-oxoethyl acetate1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4.10 2,4-D and its salts and esters (E) [fao.org]

- 9. Bioassay of naturally occurring allelochemicals for phytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Unveiling the Allelopathic Potential of Methyl 2-(2,4-dihydroxyphenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2,4-dihydroxyphenyl)acetate, a phenolic ester first identified in the seeds of Nigella damascena, represents a promising candidate for the development of novel bioherbicides. While specific comprehensive studies on its allelopathic properties are not extensively documented in publicly available literature, its structural classification as a phenolic compound allows for a robust, evidence-based extrapolation of its potential biological activities and mechanisms of action. This technical guide synthesizes the current understanding of phenolic allelochemicals to provide a detailed framework for investigating the phytotoxic properties of this compound. It covers hypothetical, yet realistic, quantitative data, detailed experimental protocols for assessing allelopathic effects, and visual representations of associated biological pathways and workflows. This document is intended to serve as a foundational resource for researchers initiating studies into this compound and its potential applications in sustainable agriculture and weed management.

Introduction to Allelopathy and Phenolic Compounds

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have either beneficial or detrimental effects. Phenolic compounds are a major class of secondary metabolites in plants that are frequently implicated in allelopathic interactions. Their modes of action are diverse and can include the disruption of fundamental physiological processes in target plants, such as photosynthesis, respiration, cell division, and nutrient uptake. This compound, as a phenolic ester, is predicted to exhibit similar phytotoxic characteristics.

Quantitative Allelopathic Profile (Hypothetical Data)

To facilitate research and provide a comparative baseline, the following tables present hypothetical quantitative data for the allelopathic effects of this compound on common weed and crop species. It is critical to note that this data is illustrative and must be experimentally verified.

Table 1: Dose-Dependent Inhibition of Seed Germination

| Concentration (mM) | Lactuca sativa (Lettuce) | Amaranthus retroflexus (Redroot Pigweed) | Echinochloa crus-galli (Barnyard Grass) |

| 0.1 | 5% ± 1.2 | 8% ± 1.5 | 3% ± 0.8 |

| 0.5 | 25% ± 3.1 | 35% ± 4.2 | 15% ± 2.5 |

| 1.0 | 55% ± 4.5 | 68% ± 5.1 | 40% ± 3.8 |

| 2.5 | 85% ± 2.8 | 92% ± 3.3 | 75% ± 4.1 |

| 5.0 | 98% ± 1.5 | 100% | 95% ± 2.2 |

Table 2: IC50 Values for Seedling Growth Inhibition (72 hours post-germination)

| Parameter | Lactuca sativa | Amaranthus retroflexus | Echinochloa crus-galli |

| Root Length (IC50, mM) | 0.85 | 0.65 | 1.20 |

| Shoot Length (IC50, mM) | 1.10 | 0.90 | 1.50 |

Table 3: Effect on Physiological Parameters of Lactuca sativa (at 1.0 mM concentration after 7 days)

| Parameter | Control | Treated | % Change |

| Total Chlorophyll (B73375) (mg/g FW) | 2.1 ± 0.2 | 1.3 ± 0.15 | -38% |

| Total Carotenoids (mg/g FW) | 0.45 ± 0.05 | 0.28 ± 0.04 | -38% |

| Total Protein (mg/g FW) | 15.2 ± 1.8 | 9.8 ± 1.2 | -36% |

| Peroxidase Activity (U/mg protein) | 50 ± 5 | 120 ± 11 | +140% |

| Catalase Activity (U/mg protein) | 80 ± 7 | 45 ± 6 | -44% |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the allelopathic properties of this compound.

Seed Germination Bioassay

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute with distilled water to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 mM). Ensure the final solvent concentration in all treatments, including the control, is the same and non-phytotoxic (typically ≤ 0.5%).

-

Sterilization: Sterilize seeds by rinsing with 70% ethanol (B145695) for 30 seconds, followed by a 5-minute wash in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.

-

Plating: Place 20-30 sterilized seeds of the target species (e.g., Lactuca sativa) evenly on a sterile filter paper in a 9 cm Petri dish.

-

Treatment Application: Add 5 mL of the respective test solution or control solution to each Petri dish.

-

Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber at 25 ± 1°C with a 16/8 hour light/dark cycle.

-

Data Collection: After 72 hours, count the number of germinated seeds (radicle emergence > 2 mm). Calculate the germination inhibition percentage relative to the control.

Seedling Growth Bioassay

-

Germination: Germinate seeds of the target species in the dark on moist filter paper for 48 hours.

-

Transfer: Select uniformly germinated seedlings and transfer them to Petri dishes containing filter paper moistened with the different concentrations of the test compound.

-

Incubation: Incubate the Petri dishes under the same conditions as the germination assay for an additional 72 hours.

-

Measurement: Carefully remove the seedlings and measure the length of the primary root and shoot to the nearest millimeter.

-

Data Analysis: Calculate the percentage of growth inhibition for root and shoot length compared to the control. Determine the IC50 values using a suitable statistical software.

Determination of Photosynthetic Pigments

-

Sample Preparation: Harvest fresh leaf tissue (0.1 g) from treated and control plants.

-

Extraction: Homogenize the leaf tissue in 10 mL of 80% acetone.

-

Centrifugation: Centrifuge the homogenate at 5000 x g for 10 minutes.

-

Spectrophotometry: Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm.

-

Calculation: Use the following equations to determine the concentrations of chlorophyll a, chlorophyll b, and total carotenoids[1][2]:

-

Chlorophyll a (mg/g FW) = [12.7(A663) - 2.69(A645)] × V / (1000 × W)

-

Chlorophyll b (mg/g FW) = [22.9(A645) - 4.68(A663)] × V / (1000 × W)

-

Total Carotenoids (mg/g FW) = [1000(A470) - 1.82(Chl a) - 85.02(Chl b)] / 198

-

Where V is the volume of the extract (mL) and W is the fresh weight of the tissue (g).

-

Measurement of Antioxidant Enzyme Activity

-

Enzyme Extraction: Homogenize 0.5 g of fresh plant tissue in 5 mL of ice-cold 50 mM phosphate (B84403) buffer (pH 7.0) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone. Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

-

Protein Quantification: Determine the total protein content of the enzyme extract using the Bradford method with bovine serum albumin as a standard[3][4].

-

Peroxidase (POD) Activity Assay: The reaction mixture contains 50 mM phosphate buffer (pH 7.0), 20 mM guaiacol, 40 mM H₂O₂, and 100 µL of enzyme extract. Monitor the increase in absorbance at 470 nm for 3 minutes. One unit of POD activity is defined as the amount of enzyme that causes an increase in absorbance of 0.01 per minute[5][6].

-

Catalase (CAT) Activity Assay: The reaction mixture contains 50 mM phosphate buffer (pH 7.0), 15 mM H₂O₂, and 100 µL of enzyme extract. Monitor the decrease in absorbance at 240 nm for 3 minutes due to the consumption of H₂O₂. One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute[7][8].

Visualizing Mechanisms and Workflows

Generalized Signaling Pathway for Phenolic Acid-Induced Stress

Caption: Generalized signaling cascade initiated by a phenolic allelochemical.

Experimental Workflow for Allelopathic Assessment

Caption: Standard workflow for evaluating the allelopathic potential of a compound.

Conclusion and Future Directions

This compound holds significant promise as a natural herbicide lead compound due to its phenolic structure. The lack of specific research on its allelopathic properties presents a clear opportunity for novel investigation. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive starting point for such studies. Future research should focus on obtaining empirical dose-response data for a range of weed and crop species, elucidating the specific molecular targets, and understanding its environmental fate and non-target effects. Such data will be crucial for the development of this compound into a safe and effective bioherbicide for sustainable agricultural systems.

References

- 1. jkip.kit.edu [jkip.kit.edu]

- 2. jkip.kit.edu [jkip.kit.edu]

- 3. Measuring plant protein with the Bradford assay : 1. Evaluation and standard method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. prometheusprotocols.net [prometheusprotocols.net]

- 8. profal.co.il [profal.co.il]

Unraveling the Molecular Mechanisms of Methyl 2-(2,4-dihydroxyphenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester of natural origin, isolated from the seeds of Nigella damascena.[1] While its definitive mechanism of action in mammalian systems is not yet fully elucidated, its chemical structure, characterized by a dihydroxyphenyl moiety, strongly suggests a range of biological activities. This technical guide consolidates the available information on this compound and its structural analogs to hypothesize its primary mechanisms of action, focusing on its potential as an antioxidant, anti-inflammatory, and enzyme-inhibiting agent. This document provides a comprehensive overview for researchers and professionals in drug development, offering insights into its potential therapeutic applications.

Phytochemical Context and Structural Analogs

This compound is a constituent of Nigella damascena seeds, a plant known to be rich in various bioactive phytochemicals, including phenols, saponins, flavonoids, tannins, and alkaloids.[2] The biological activity of extracts from Nigella species is often attributed to this diverse phytochemical profile, with known antioxidant and antiproliferative effects.[3]

The core structure of this compound features a resorcinol-type substitution pattern on the phenyl ring. This dihydroxy substitution is a key indicator of its potential biological activity. Structurally related compounds, such as other dihydroxyphenylacetic acid derivatives and polyphenols, have been extensively studied and provide a basis for inferring the mechanism of action of the title compound. For instance, 3,4-dihydroxyphenylacetic acid (DOPAC), a well-known metabolite of quercetin (B1663063), demonstrates significant antioxidant and phase II cytoprotective enzyme-inducing activities.[4]

Hypothesized Mechanism of Action

Based on the activities of its structural analogs, the primary mechanism of action of this compound is likely multifaceted, revolving around its antioxidant properties. Anti-inflammatory and enzyme inhibitory activities are also plausible secondary mechanisms.

Antioxidant Activity

The presence of two hydroxyl groups on the phenyl ring strongly suggests that this compound can act as a potent antioxidant. Phenolic compounds are well-established radical scavengers, donating a hydrogen atom from their hydroxyl groups to neutralize free radicals and terminate damaging chain reactions.[5]

The proposed antioxidant mechanism involves the following steps:

-

Donation of a hydrogen atom: The hydroxyl groups on the phenyl ring can readily donate a hydrogen atom to a free radical (R•), thus neutralizing it (RH).

-

Formation of a stable phenoxyl radical: Upon donating a hydrogen atom, the compound is converted into a relatively stable phenoxyl radical. The stability of this radical is enhanced by the delocalization of the unpaired electron across the aromatic ring.

-

Termination of radical chain reactions: By scavenging initial radicals, the compound prevents the propagation of radical chain reactions that can lead to cellular damage.

This mechanism is common to many phenolic antioxidants and is the basis for their protective effects against oxidative stress-related diseases.[6]

Anti-inflammatory Activity

Chronic inflammation is often linked to oxidative stress. By reducing the levels of reactive oxygen species (ROS), antioxidants can modulate inflammatory pathways. The potential anti-inflammatory effects of this compound may be mediated through the inhibition of key inflammatory signaling pathways such as the nuclear factor-κB (NF-κB) pathway.[6] Plant-derived compounds have been shown to suppress the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][7]

Enzyme Inhibition

The dihydroxyphenyl moiety is a common feature in many enzyme inhibitors. For example, various compounds containing this functional group have been shown to inhibit enzymes such as tyrosinase and acetylcholinesterase.[8][9] It is plausible that this compound could also exhibit inhibitory activity against a range of enzymes, contributing to its overall biological profile.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective on the potential bioactivity of this compound, the following table summarizes the inhibitory concentrations (IC50) of structurally related compounds in various assays.

| Compound/Extract | Assay | Target/Radical | IC50 Value | Reference |

| Nigella sativa extract | DPPH Assay | DPPH Radical | 22.5 µg/mL | [10] |

| (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate (B104242) | Tyrosinase Inhibition | Mushroom Tyrosinase | 17.85 µM | [8] |

| Kojic Acid (reference) | Tyrosinase Inhibition | Mushroom Tyrosinase | 49.08 µM | [8] |

| 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols | Acetylcholinesterase Inhibition | AChE | 80-90 nM | [11] |

| 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols | Butyrylcholinesterase Inhibition | BuChE | 0.2-5 µM | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to validate the hypothesized mechanisms of action of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method to determine the free radical scavenging activity of a compound.[12]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Methanol is used as a blank, and a solution of DPPH without the test compound serves as the control.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cellular Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay evaluates the ability of a compound to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory activity of a compound can be assessed by its ability to inhibit this production.

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

-

Assay Procedure:

-

Seed the cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the cell culture supernatant.

-

-

Quantification of Cytokines:

-

Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the percentage of inhibition.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathways and a typical experimental workflow.

Caption: Hypothesized antioxidant mechanism of this compound.

Caption: Hypothesized anti-inflammatory signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 3. Phytochemical Characterization, Antioxidant, and Anti-Proliferative Activities of Wild and Cultivated Nigella damascena Species Collected in Sicily (Italy) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel synthesized tyrosinase inhibitor: (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate as an azo-resveratrol analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1 H- Benzimidazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Bioactive Potential of Phenolic Esters from Nigella damascena: A Technical Guide for Researchers

An In-depth Examination of Antioxidant, Anti-inflammatory, Antimicrobial, and Cytotoxic Properties

Introduction

Nigella damascena, commonly known as "love-in-a-mist," is an annual flowering plant of the Ranunculaceae family.[1] While its ornamental value is widely recognized, its seeds have been utilized in traditional medicine for various purposes.[1][2] Modern phytochemical investigations have revealed a diverse array of secondary metabolites within Nigella damascena, including alkaloids, flavonoids, terpenoids, and phenolic compounds.[1][2] Among these, phenolic esters have emerged as a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the known bioactivities of phenolic esters isolated from Nigella damascena, with a focus on their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological applications of these natural products.

Identified Phenolic Esters in Nigella damascena

Research has led to the isolation and characterization of specific phenolic esters from the seeds of Nigella damascena. The most notable among these are:

-

1-O-(2,4-dihydroxy)phenylacetyl glycerol (B35011) [4]

These compounds are characterized by a glycerol backbone esterified with a dihydroxylated phenolic acid. The presence of multiple hydroxyl groups on the aromatic ring is a key structural feature that is often associated with potent biological activity.

Bioactivity of Phenolic Esters and Related Compounds

While specific quantitative bioactivity data for the isolated phenolic esters from Nigella damascena is limited in the current literature, studies on the crude extracts and structurally related compounds provide valuable insights into their potential pharmacological effects.

Antioxidant Activity

Extracts of Nigella damascena have demonstrated significant antioxidant properties.[5][6][7] This activity is largely attributed to the presence of phenolic compounds which can scavenge free radicals. The antioxidant potential of phenolic compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (ferric reducing antioxidant power).

Table 1: Antioxidant Activity of Nigella damascena Extracts and Related Phenolic Compounds

| Sample/Compound | Assay | IC50 / Activity | Reference |

| Nigella damascena Methanolic Extract | DPPH | IC50: 177.6 ± 3.71 µg/mL | [6] |

| Nigella damascena Methanolic Extract | DPPH | IC50: 318.84 ± 0.02 mg/L | [7] |

| Nigella damascena Extract | TEAC | Higher than N. sativa | [6] |

| Nigella damascena Extract | CUPRAC | 26.1 ± 1.01 µM TE/g | [6] |

Anti-inflammatory Activity

Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties. Extracts from Nigella damascena have been shown to possess activity against various bacterial and fungal strains.[1][4] The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of Nigella damascena Extracts and Related Phenolic Compounds

| Sample/Compound | Microorganism | MIC (µg/mL) | Reference |

| Nigella damascena Methanolic Extract | Streptococcus pyogenes | 481 | |

| 2,4-dihydroxybenzoic acid derivative | Staphylococcus aureus MRSA | 3.91 | [10] |

| 2,4-dihydroxybenzoic acid | Escherichia coli | 1000 | [10] |

| 2,4-dihydroxybenzoic acid | Pasteurella multocida | 1000 | [10] |

| 2,4-dihydroxybenzoic acid | Neisseria gonorrhoeae | 1000 | [10] |

Cytotoxic Activity

The cytotoxic potential of Nigella damascena extracts against various cancer cell lines has been investigated.[5] This activity suggests that compounds within the plant, including the phenolic esters, may have applications in oncology research. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic effect of a compound.

Table 3: Cytotoxic Activity of Nigella damascena Extracts

| Extract | Cell Line | IC50 / Effect | Reference |

| Cultivated N. damascena (blue flowers) | U-937, HL-60, MCF-7 | Greater anticancer effect than wild type | [5] |

| Cultivated N. damascena (white flowers) | U-937, HL-60, MCF-7 | Greater anticancer effect than wild type | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard experimental protocols for assessing the bioactivities discussed.

Isolation of Phenolic Esters

A general procedure for the isolation of phenolic esters from Nigella damascena seeds involves the following steps:

-

Extraction: The seeds are ground and successively extracted with solvents of increasing polarity, such as n-hexane, chloroform, and methanol (B129727).

-

Fractionation: The methanol extract, which is rich in polar compounds including phenolic esters, is subjected to column chromatography on Sephadex LH-20.

-

Purification: Fractions containing the phenolic esters are further purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antioxidant Activity Assays

-

A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

-

Different concentrations of the test compound are prepared in a suitable solvent.

-

An aliquot of the test compound solution is mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against sample concentration.

Anti-inflammatory Activity Assays

-

The assay is typically performed using a commercial kit.

-

The test compound is pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer.

-

The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified, often using an enzyme immunoassay (EIA).

-

The percentage of inhibition is calculated by comparing the PGE2 production in the presence and absence of the test compound.

-

IC50 values are determined from dose-response curves.

-

A similar protocol to the COX inhibition assay is followed, using a LOX enzyme (e.g., 5-LOX or 15-LOX).

-

The test compound is pre-incubated with the LOX enzyme.

-

The reaction is initiated by adding a suitable substrate, such as linoleic acid or arachidonic acid.

-

The formation of hydroperoxides is monitored spectrophotometrically.

-

The percentage of inhibition and IC50 values are calculated.

Antimicrobial Susceptibility Testing

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

The plate is incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

-

The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Potential Mechanisms of Action and Signaling Pathways

Based on the known activities of phenolic compounds, the phenolic esters from Nigella damascena are likely to exert their biological effects through the modulation of key cellular signaling pathways.

Antioxidant and Anti-inflammatory Mechanisms

Phenolic compounds can mitigate oxidative stress and inflammation by interfering with signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Cytotoxic and Pro-apoptotic Mechanisms

In the context of cancer, phenolic compounds can induce cytotoxicity and apoptosis through the modulation of pathways that control cell survival and death. This can involve the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic factors.

Conclusion and Future Directions

The phenolic esters from Nigella damascena represent a promising class of bioactive compounds with potential applications in the pharmaceutical and nutraceutical industries. While preliminary studies on crude extracts and related compounds are encouraging, further research is imperative to fully elucidate the therapeutic potential of the pure, isolated phenolic esters. Future investigations should focus on:

-

Quantitative Bioactivity Studies: Determining the specific IC50 and MIC values of the isolated phenolic esters in a range of antioxidant, anti-inflammatory, antimicrobial, and cytotoxic assays.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of these compounds in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of these natural products to optimize their potency and selectivity.

A deeper understanding of the bioactivity of phenolic esters from Nigella damascena will pave the way for the development of novel therapeutic agents for a variety of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]